
N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine is a complex organic compound characterized by its unique structure, which includes phenanthrene and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine typically involves the reaction of phenanthrene derivatives with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where phenanthrene-9-boronic acid is reacted with N-phenylphenanthren-9-amine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it into phenanthrene-based amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include phenanthrenequinone derivatives, phenanthrene-based amines, and various substituted phenanthrene compounds .
Applications De Recherche Scientifique
N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine exerts its effects involves interactions with specific molecular targets. For example, its fluorescent properties are due to the conjugated system of phenanthrene rings, which allows for the absorption and emission of light. In biological systems, it may interact with proteins and nucleic acids, altering their function and providing insights into cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(phenanthren-9-yl)-N,N’-bis(phenyl)-benzidine: This compound has similar structural features but includes additional phenyl groups, making it more complex.
9-(4-Phenyl)anthracene: Another compound with a phenanthrene core, used in similar applications but with different properties due to the presence of anthracene.
Uniqueness
N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine is unique due to its specific combination of phenanthrene and phenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C34H23N |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
N-phenanthren-9-yl-N-phenylphenanthren-9-amine |
InChI |
InChI=1S/C34H23N/c1-2-14-26(15-3-1)35(33-22-24-12-4-6-16-27(24)29-18-8-10-20-31(29)33)34-23-25-13-5-7-17-28(25)30-19-9-11-21-32(30)34/h1-23H |
Clé InChI |
KUNVFERXXXMOLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C4=CC=CC=C42)C5=CC6=CC=CC=C6C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


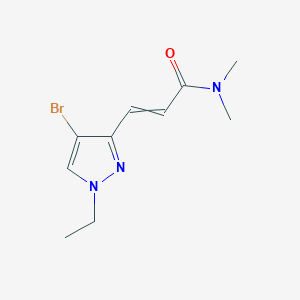
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
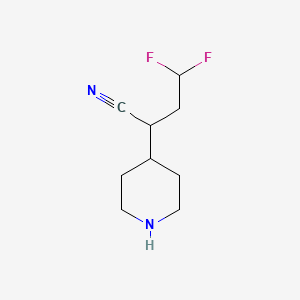
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)
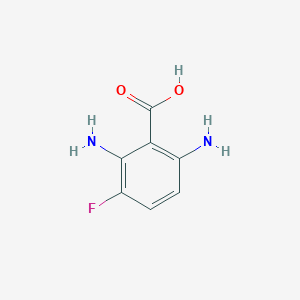

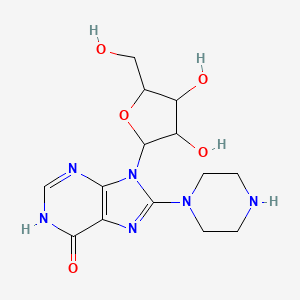
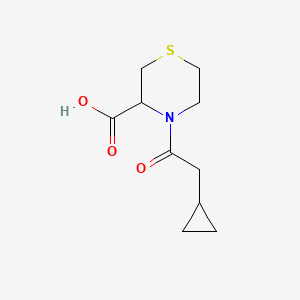
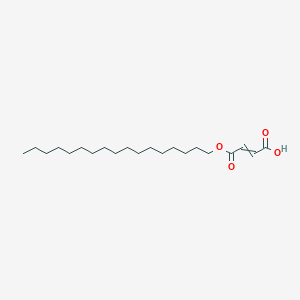
![(9aR)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B14782047.png)
